

Application Note: Analysis of Fluometuron by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluometuron-d6

Cat. No.: B12403948

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluometuron is a phenylurea herbicide used to control annual broadleaf weeds and grasses in cotton and sugarcane crops. Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fluometuron residues. This document provides a comprehensive overview of the GC-MS analysis of fluometuron, including detailed protocols for sample preparation and instrument analysis.

Chemical Profile: Fluometuron

Property	Value
Chemical Name	N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea
CAS Number	2164-17-2
Molecular Formula	C ₁₀ H ₁₁ F ₃ N ₂ O
Molecular Weight	232.2 g/mol [1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid matrices.

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from the U.S. Geological Survey method for the analysis of herbicides in natural water.^[2]

Objective: To extract and concentrate fluometuron from water samples.

Materials:

- 1-liter water sample
- Solid-phase extraction cartridges (e.g., octadecyl (C-18) silica phase)
- Ethyl acetate
- Methanol
- Nitrogen gas evaporator
- Autosampler vials

Procedure:

- Filter the water sample to remove suspended particulate matter.
- Condition the C-18 SPE cartridge by passing methanol followed by deionized water.
- Load the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
- After loading, dry the cartridge by purging with air or nitrogen for 10-15 minutes.

- Elute the trapped analytes with ethyl acetate.
- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[3]
- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Solid Samples (e.g., Soil, Food): QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food and agricultural samples.[4][5]

Objective: To extract fluometuron from solid matrices.

Materials:

- 10 g homogenized sample
- Acetonitrile
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- Centrifuge and centrifuge tubes
- Autosampler vials

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Shake vigorously for 1 minute.

- Centrifuge at >3000 rpm for 5 minutes.
- Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a clean-up tube containing PSA and magnesium sulfate.
- Vortex for 30 seconds and then centrifuge for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis. Transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of fluometuron.

2.1. Gas Chromatography (GC) Conditions

Parameter	Setting
Injector	
Injection Volume	1-2 μ L
Injection Mode	Splitless
Injector Temperature	210-250 $^{\circ}$ C
Oven Program	
Initial Temperature	60 $^{\circ}$ C, hold for 1 min
Ramp 1	6 $^{\circ}$ C/min to 200 $^{\circ}$ C
Ramp 2	30 $^{\circ}$ C/min to 250 $^{\circ}$ C, hold for 4 min
Column	
Type	Fused-silica capillary column (e.g., 5% Phenyl Methyl Siloxane)
Dimensions	30 m x 0.25 mm ID x 0.25 μ m film thickness
Carrier Gas	
Gas	Helium
Flow Rate	Constant flow, e.g., 1 mL/min

2.2. Mass Spectrometry (MS) Conditions

Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ion	m/z (To be determined from standard analysis, typically the most abundant, characteristic ion)
Qualifier Ions	m/z (To be determined from standard analysis, for confirmation)
Dwell Time	25 ms
MS Detector Temp	280 °C

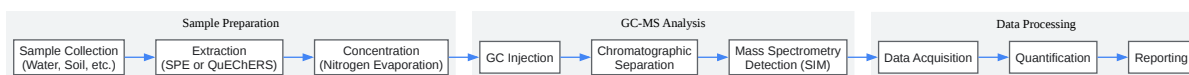
Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of fluometuron.

Parameter	Typical Value	Reference
Calibration Range	0.05 to 5.0 µg/L	
Method Detection Limit (MDL)	0.02 to 0.05 µg/L (in water)	
Limit of Quantification (LOQ)	Typically 5-10 times the MDL	
Mean Absolute Recovery	~107% (for a multi-residue method including fluometuron)	

Visualizations

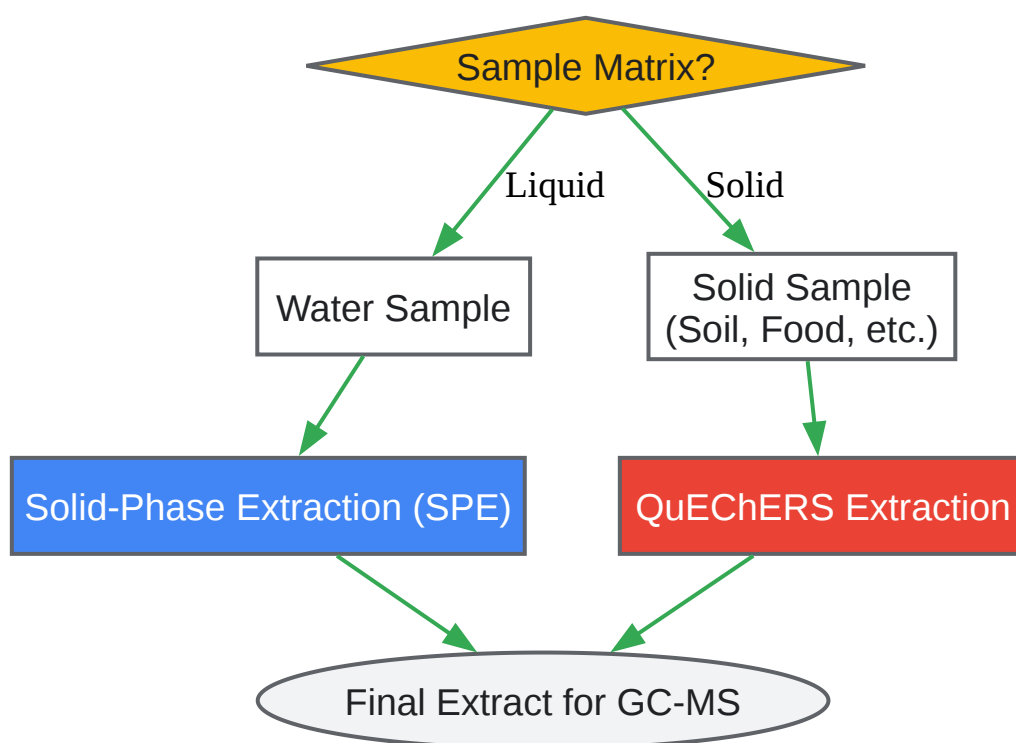
Experimental Workflow



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Caption: General workflow for GC-MS analysis of Fluometuron.

Sample Preparation Logic



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Caption: Decision logic for Fluometuron sample preparation.

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- To cite this document: BenchChem. [Application Note: Analysis of Fluometuron by Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403948#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-fluometuron]

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